4-(2,4-Difluorophenoxy)-1-(dimethylamino)-1-penten-3-one
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Overview
Description
4-(2,4-Difluorophenoxy)-1-(dimethylamino)-1-penten-3-one is an organic compound characterized by the presence of a difluorophenoxy group and a dimethylamino group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenoxy)-1-(dimethylamino)-1-penten-3-one typically involves the reaction of 2,4-difluorophenol with a suitable alkylating agent to introduce the difluorophenoxy group. This is followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the formation of the pentenone backbone through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenoxy)-1-(dimethylamino)-1-penten-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The difluorophenoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,4-Difluorophenoxy)-1-(dimethylamino)-1-penten-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenoxy)-1-(dimethylamino)-1-penten-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity, while the dimethylamino group can influence the compound’s solubility and bioavailability. The pentenone backbone plays a crucial role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Difluorophenoxy)phenylmethanamine: Similar structure but lacks the pentenone backbone.
2,4-Difluorophenoxyacetic Acid Methyl Ester: Contains the difluorophenoxy group but has a different functional group.
4-(2,4-Difluorophenoxy)piperidine: Similar difluorophenoxy group but different nitrogen-containing ring structure.
Uniqueness
4-(2,4-Difluorophenoxy)-1-(dimethylamino)-1-penten-3-one is unique due to its combination of the difluorophenoxy group, dimethylamino group, and pentenone backbone, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-4-(2,4-difluorophenoxy)-1-(dimethylamino)pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-9(12(17)6-7-16(2)3)18-13-5-4-10(14)8-11(13)15/h4-9H,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWFDPFROZPTCW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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